molecular formula C5H10O2 B14469346 4-Methoxybut-3-en-1-ol CAS No. 67449-98-3

4-Methoxybut-3-en-1-ol

Cat. No.: B14469346
CAS No.: 67449-98-3
M. Wt: 102.13 g/mol
InChI Key: YDPAERSGZVXTDS-UHFFFAOYSA-N
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Description

4-Methoxybut-3-en-1-ol (C₅H₁₀O₂) is a mono-unsaturated alcohol with a methoxy group at position 4 and a double bond between carbons 3 and 4. This article compares this compound with five structurally related compounds, emphasizing substituent effects, synthesis routes, and applications.

Properties

CAS No.

67449-98-3

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

4-methoxybut-3-en-1-ol

InChI

InChI=1S/C5H10O2/c1-7-5-3-2-4-6/h3,5-6H,2,4H2,1H3

InChI Key

YDPAERSGZVXTDS-UHFFFAOYSA-N

Canonical SMILES

COC=CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxybut-3-en-1-ol can be synthesized through several methods. One common method involves the reaction of 4-methoxy-1-butene with formaldehyde in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, where the formaldehyde adds to the double bond of 4-methoxy-1-butene, followed by protonation to yield the desired product.

Industrial Production Methods

In industrial settings, this compound is typically produced through the catalytic hydrogenation of 4-methoxy-3-buten-2-one. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction reduces the carbon-carbon double bond, resulting in the formation of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybut-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-methoxybut-3-en-1-al using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Reduction of this compound can yield 4-methoxybutan-1-ol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 4-methoxybut-3-en-1-chloride.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 4-Methoxybut-3-en-1-al

    Reduction: 4-Methoxybutan-1-ol

    Substitution: 4-Methoxybut-3-en-1-chloride

Scientific Research Applications

4-Methoxybut-3-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving ether and alcohol functional groups.

    Medicine: this compound is investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used as a solvent and a reagent in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxybut-3-en-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in organic reactions, participating in addition and substitution reactions. Its ether and alcohol functional groups allow it to form hydrogen bonds and interact with other molecules, influencing reaction kinetics and product formation.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)but-3-en-1-ol

  • Structure : But-3-en-1-ol backbone with a 4-methoxyphenyl group at position 1 (C₁₁H₁₄O₂) .
  • Key Differences :
    • The aromatic phenyl group introduces steric hindrance and alters solubility (logP ≈ 2.5, inferred from molecular weight (178.23 g/mol) and structure).
    • Applications: Used in research as an intermediate for pharmaceuticals or agrochemicals (e.g., GLPBIO product GF46413, CAS 24165-60-4) .
  • Synthesis: Not detailed in evidence, but similar alcohols are often synthesized via Grignard reactions or catalytic hydrogenation.

4-Chloro-3-methylbut-2-en-1-ol

  • Structure : Chloro and methyl substituents at positions 4 and 3, respectively (C₅H₉ClO) .
  • Key Differences: Halogenation increases electrophilicity, enabling nucleophilic substitution reactions. Synthesis: High-yield routes (87% and 80%) via acid-catalyzed addition or halogenation of prenol derivatives .
  • Applications : Likely used in polymer chemistry or as a precursor for fragrances.

4-Methoxybutan-1-ol

  • Structure : Saturated analog of 4-Methoxybut-3-en-1-ol (C₅H₁₂O₂) .
  • Physical Properties: Predicted collision cross-sections (CCS) for adducts range from 119.0 Ų ([M-H]⁻) to 130.2 Ų ([M+Na]⁺), indicating moderate polarity .

4-(4-Methoxyphenyl)-4-phenylbut-3-en-1-ol

  • Structure : Bulky aromatic substituents at position 4 (C₁₇H₁₈O₂) .
  • Key Differences: Dual phenyl groups enhance hydrophobicity and steric bulk, limiting solubility in polar solvents. Potential applications: Specialty polymers or chiral ligands in asymmetric catalysis.

(E,4R,5S)-4-((2-Methoxyethoxy)methoxy)-5-(4-methoxybenzyloxy)hex-2-enoic acid

  • Structure: Complex enol ether derivative with multiple methoxy groups and a carboxylic acid moiety (C₁₈H₂₄O₇) .
  • Key Differences :
    • Acidic functional group enables salt formation (e.g., lithium hydroxide-mediated deprotection step ).
    • Applications: Intermediate in synthesizing bioactive molecules (e.g., antiviral agents).

Research Implications and Limitations

  • Substituent Effects : Methoxy groups enhance solubility in polar solvents, while halogens or aromatic groups increase reactivity or steric bulk.
  • Synthetic Routes : MEMCl-mediated protection/deprotection and acid-catalyzed steps are transferable strategies.
  • Limitations : Direct experimental data (e.g., NMR, IR) for this compound are lacking; predictions are based on structural analogs.

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